2-(2-methylanilino)-1,3-thiazol-4-one
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Overview
Description
2-(2-Methylanilino)-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an aniline derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylanilino)-1,3-thiazol-4-one typically involves the reaction of 2-methylaniline with a thiazole derivative. One common method is the cyclization of 2-methylaniline with α-haloketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylanilino)-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles and aniline derivatives.
Scientific Research Applications
2-(2-Methylanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylanilino)-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its bioactive properties. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen’s metabolic pathways .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene share structural similarities and exhibit similar bioactive properties.
Pyrrolidine Derivatives: These compounds also feature a five-membered ring with nitrogen and exhibit diverse biological activities.
Uniqueness: 2-(2-Methylanilino)-1,3-thiazol-4-one is unique due to its specific combination of a thiazole ring and an aniline derivative, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methylanilino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWFKCQBDLFKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=O)CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC2=NC(=O)CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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